ZINC LACTATE

Description

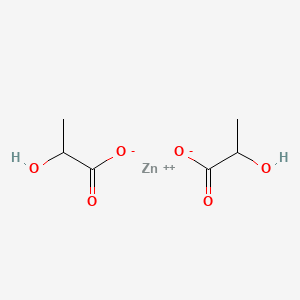

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6155-68-6 |

|---|---|

Molecular Formula |

C6H18O9Zn |

Molecular Weight |

299.6 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;zinc;trihydrate |

InChI |

InChI=1S/2C3H6O3.3H2O.Zn/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);3*1H2; |

InChI Key |

BMVQXZLLHSRVSP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of zinc lactate from lactic acid and zinc oxide"

An In-depth Technical Guide to the Synthesis of Zinc Lactate from Lactic Acid and Zinc Oxide

Introduction

This compound, the zinc salt of lactic acid, is a compound of significant interest in the pharmaceutical, nutraceutical, and food industries. It serves as a bioavailable source of zinc, a vital trace element for numerous physiological functions, including immune response and antioxidant defense.[1] Its applications range from dietary supplements and food additives to dental care products like toothpaste and mouthwash.[2][3] The synthesis of this compound is most commonly achieved through the direct reaction of lactic acid with zinc oxide.[1][2] This process is favored for its simplicity and the high purity of the resulting product.

This technical guide provides a comprehensive overview of the synthesis of this compound from lactic acid and zinc oxide, designed for researchers, scientists, and professionals in drug development. It details the underlying chemistry, experimental protocols, key reaction parameters, and methods for product isolation and characterization.

Chemical Reaction and Stoichiometry

The synthesis is based on a straightforward acid-base neutralization reaction. Two molecules of lactic acid react with one molecule of zinc oxide to produce one molecule of this compound and one molecule of water.[2]

Reaction: 2CH₃CH(OH)COOH + ZnO → Zn(C₃H₅O₃)₂ + H₂O[2]

Molar Masses:

-

Lactic Acid (C₃H₆O₃): 90.08 g/mol

-

Zinc Oxide (ZnO): 81.38 g/mol

-

This compound (C₆H₁₀ZnO₆): 243.5 g/mol (anhydrous)[4]

-

This compound Dihydrate (Zn(C₃H₅O₃)₂ · 2H₂O): 279.56 g/mol

The stoichiometry dictates a 2:1 molar ratio of lactic acid to zinc oxide. The product often crystallizes as a dihydrate.[2]

Physicochemical Properties

This compound is typically a white to almost-white fine powder or crystalline substance with a slight, characteristic odor.[2][5] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀ZnO₆ (anhydrous) | [2] |

| Zn(C₃H₅O₃)₂ · 2H₂O (dihydrate) | [2][5] | |

| Molar Mass | 243.5 g/mol (anhydrous) | [4] |

| Appearance | White to almost white fine powder/crystals | [2][5] |

| Solubility | Highly soluble in water, insoluble in ethanol | [2] |

| Melting Point | >256°C (sublimes) | [6] |

| pH (1% solution) | ~6.0 | [7] |

| Zinc Content (min.) | 21.5 - 21.6% | [7][8] |

Experimental Protocols

Two primary protocols are detailed below: a standard aqueous synthesis followed by crystallization, and an alternative process involving spray drying for direct powder production.

Protocol 1: Aqueous Synthesis and Crystallization

This method involves the direct reaction in an aqueous medium, followed by isolation and purification of the crystalline product.

Materials:

-

Zinc Oxide (ZnO), high purity (e.g., feed grade, >98%)[8]

-

Lactic Acid (C₃H₆O₃), aqueous solution (e.g., food grade, >80%)[8]

-

Potable or distilled water[8]

Procedure:

-

Reagent Preparation: Prepare a calculated amount of lactic acid solution in a reaction vessel. The molar ratio should be slightly in excess of 2:1 for lactic acid to zinc oxide to ensure complete conversion of the oxide.

-

Reaction: Gradually add the zinc oxide powder to the stirred lactic acid solution in the reaction kettle.[8] The reaction is exothermic. Control the temperature, if necessary, with a cooling jacket. Some protocols suggest operating at elevated temperatures (50-75°C) to increase the reaction rate.[9][10]

-

Reaction Completion: Continue stirring the mixture until all the zinc oxide has dissolved and the reaction is complete. The endpoint can be determined by the cessation of heat evolution and the clarity of the solution. The final pH of the solution may be in the range of 6 to 10.[9][10]

-

Isolation: Separate the resulting this compound from the solution.

-

Purification: Wash the isolated crystals with cold distilled water to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified crystals in an oven at a controlled temperature (e.g., 80-100°C) to obtain the final this compound powder.[11]

Protocol 2: Synthesis and Spray Drying

This method is suitable for producing a fine, highly soluble powder directly from the reaction mixture.[12]

Procedure:

-

Slurry Preparation: React lactic acid with zinc oxide in an aqueous medium to obtain a this compound solution or slurry.[12] A typical concentration for the slurry feed is between 10-70 wt%, for example, 35 wt% this compound.[12]

-

Pre-treatment (Optional): The feed stream may be passed through a milling step to control the crystal size within the slurry.[12]

-

Atomization: Feed the slurry into a spray dryer. The slurry is atomized into fine droplets using a high-pressure nozzle (e.g., 80 to 250 bar) or a two-fluid nozzle.[12]

-

Drying: The atomized droplets are introduced into a stream of hot air, causing rapid evaporation of water and formation of dry this compound powder. The inlet temperature of the dryer can range from 100 to 120°C.[12]

-

Collection: The dried powder is collected from the drying chamber. This method produces a powder with improved flowability and dissolution rates compared to conventional crystallization.[12]

Key Synthesis Parameters and Data

The efficiency of the synthesis and the quality of the final product are influenced by several key parameters.

| Parameter | Recommended Specification / Range | Rationale & Impact | Source(s) |

| ZnO Purity | >98% (Feed Grade) | High purity starting material minimizes contaminants in the final product. | [8] |

| Lactic Acid Purity | >80% (Food Grade) | Ensures a high-quality final product suitable for target applications. | [8] |

| Molar Ratio | 2:1 (Lactic Acid : ZnO) | Stoichiometric ratio for the reaction. A slight excess of lactic acid can ensure complete ZnO conversion. | [2] |

| Temperature | Room Temperature to 75°C | Higher temperatures can increase the reaction rate, but may require cooling to manage the exothermic process. | [9][10] |

| Final pH | 6 - 10 | Indicates the completion of the neutralization reaction. | [9][10] |

| Product Purity | >98.3% | A high-purity product is often required, especially for food and pharmaceutical grades. | [8] |

Visualizations: Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the aqueous synthesis of this compound.

Caption: General workflow for the synthesis of this compound via aqueous reaction.

Parameter Influence Diagram

This diagram shows the logical relationship between key synthesis parameters and the resulting product characteristics.

Caption: Influence of input parameters on the final product characteristics.

Conclusion

The synthesis of this compound from zinc oxide and lactic acid is a robust and scalable process. By carefully controlling key parameters such as reactant purity, molar ratio, and temperature, a high-purity product suitable for a variety of high-value applications can be consistently manufactured. The choice between a conventional crystallization process and a more advanced spray-drying technique depends on the desired physical properties of the final powder, such as particle size and dissolution rate. This guide provides the fundamental protocols and data necessary for the successful laboratory-scale synthesis and industrial-scale production of this compound.

References

- 1. The Associated Regulatory Mechanisms of this compound in Redox Balance and Mitochondrial Function of Intestinal Porcine Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ajol.info [ajol.info]

- 4. This compound | C6H10O6Zn | CID 3007856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. china-musashino.com [china-musashino.com]

- 6. This compound - CD Formulation [formulationbio.com]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. CN101643406B - Feed grade this compound and application thereof - Google Patents [patents.google.com]

- 9. CN1636557A - Simple production process for zinc citrate, this compound, ferrous citrate and ferrous lactate - Google Patents [patents.google.com]

- 10. CN100364523C - Simple production process for zinc citrate, this compound, ferrous citrate and ferrous lactate - Google Patents [patents.google.com]

- 11. CN103602707A - Bio-synthesis method of nano zinc oxide by utilizing lactic acid bacteria and nano zinc oxide composite feed addictive - Google Patents [patents.google.com]

- 12. WO2009098286A1 - Metal lactate powder and method for preparation - Google Patents [patents.google.com]

Unveiling the Structural Nuances of Zinc Lactate: A Technical Guide to its Crystal Structure and Coordination Chemistry

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure and coordination chemistry of zinc lactate, a compound of significant interest to researchers, scientists, and professionals in drug development. This whitepaper elucidates the structural intricacies of this compound's hydrated forms, offering detailed experimental protocols and quantitative data to support advanced research and application.

This compound, a salt of zinc and lactic acid, exists in different hydrated forms, most notably as a dihydrate and a trihydrate. Understanding the precise three-dimensional arrangement of atoms within these crystal structures and the coordination environment of the central zinc ion is crucial for predicting its behavior, optimizing its use in pharmaceutical formulations, and designing novel applications. This guide synthesizes available crystallographic data and experimental methodologies to provide a clear and detailed overview of this important compound.

Crystal Structure Analysis

The crystal structures of both this compound dihydrate ([Zn(C₃H₅O₃)₂(H₂O)₂]) and this compound trihydrate ([Zn(C₃H₅O₃)₂(H₂O)₂]·H₂O) have been determined by single-crystal X-ray diffraction, revealing key insights into their molecular geometry and packing.

This compound Dihydrate

The crystal structure of this compound dihydrate was determined by Gromilov et al. (2021). The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1]

| Crystallographic Parameter | This compound Dihydrate |

| Formula | C₆H₁₄O₈Zn |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.0196(3) Å |

| b = 11.9068(4) Å | |

| c = 14.3878(7) Å | |

| Volume | 1031.9(1) ų |

| Z | 4 |

Table 1: Crystallographic Data for this compound Dihydrate.[1]

This compound Trihydrate

The trihydrate form of this compound has also been synthesized and its crystal structure characterized.[2] This form contains two coordinated water molecules and one water molecule of hydration within the crystal lattice.

(Note: Detailed crystallographic data for the trihydrate, including unit cell parameters, bond lengths, and angles, are pending public release of the full structural data.)

Coordination Chemistry of the Zinc Ion

In both the dihydrate and trihydrate forms, the zinc(II) ion is central to the coordination complex. The lactate anion (C₃H₅O₃⁻) acts as a bidentate ligand, coordinating to the zinc ion through the oxygen atoms of both the carboxylate group and the hydroxyl group. Water molecules also play a crucial role in completing the coordination sphere of the zinc ion.

The coordination environment around the zinc ion in these lactate complexes is crucial for its biological activity and chemical properties. The specific geometry and bond lengths can influence factors such as solubility, stability, and reactivity.

Experimental Protocols

Synthesis of this compound Crystals

A general method for the synthesis of this compound involves the reaction of a zinc source with lactic acid. For the preparation of single crystals suitable for X-ray diffraction, a controlled crystallization process is necessary.

Materials:

-

Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc oxide (ZnO)

-

Lactic acid (C₃H₆O₃)

-

Deionized water

Protocol for Synthesis and Crystallization:

-

Reaction: A stoichiometric amount of zinc acetate dihydrate or zinc oxide is dissolved in deionized water. To this solution, a corresponding molar equivalent of lactic acid is added dropwise with constant stirring. The reaction can be represented as: ZnO + 2C₃H₆O₃ → Zn(C₃H₅O₃)₂ + H₂O

-

Crystallization: The resulting solution of this compound is filtered to remove any impurities. The clear filtrate is then allowed to slowly evaporate at room temperature. Over a period of several days to weeks, single crystals of this compound hydrate will form. The rate of evaporation can be controlled to influence the size and quality of the crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Methodology:

-

Crystal Mounting: A suitable single crystal of this compound hydrate is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.

This technical guide provides a foundational understanding of the crystal structure and coordination chemistry of this compound. The presented data and protocols are intended to facilitate further research and development in areas where this compound plays a vital role.

References

"solubility of zinc lactate in different aqueous solutions"

An In-depth Technical Guide to the Solubility of Zinc Lactate in Different Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the zinc salt of lactic acid, is a compound of significant interest in the pharmaceutical, nutraceutical, and food industries. Its use as a zinc supplement, in oral care products, and as a food additive necessitates a thorough understanding of its solubility characteristics in various aqueous environments. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of key concepts to aid researchers and professionals in its application.

Physicochemical Properties of this compound

This compound typically exists as a white crystalline powder and is commercially available in its dihydrate form (Zn(C₃H₅O₃)₂·2H₂O). It is known to be soluble in water and slightly soluble in ethanol. The solubility is influenced by several factors, including temperature, the isomeric form of the lactate, and the pH of the aqueous solution.

Solubility of this compound in Aqueous Solutions

The solubility of this compound has been experimentally determined under various conditions. The following sections summarize the available quantitative data.

Solubility in Water

The solubility of this compound in water is dependent on the temperature and the stereoisomer of the lactate. Two common forms are the L(+) isomer and the racemic DL(±) mixture.

Table 1: Solubility of L(+)-Zinc Lactate and DL(±)-Zinc Lactate in Water at Various Temperatures [1]

| Temperature (°C) | L(+)-Zinc Lactate Solubility (% w/w) | DL(±)-Zinc Lactate Solubility (% w/w) |

| 10 | 4.22 | 1.21 |

| 80 | 12.16 | 6.62 |

Note: Solubility is expressed as g of anhydrous salt in 100 g of solution.

The data indicates that the solubility of both forms increases with temperature. Notably, L(+)-zinc lactate exhibits significantly higher solubility than the DL(±) form across the tested temperature range[1]. Another source states that this compound is soluble in 60 parts of cold water and 6 parts of boiling water[2].

Solubility in Water-Ethanol Mixtures

The presence of a co-solvent such as ethanol can significantly impact the solubility of this compound.

Table 2: Solubility of L(+)-Zinc Lactate and DL(±)-Zinc Lactate in Water-Ethanol Mixtures at 20°C [1]

| Ethanol Concentration (% w/w) | L(+)-Zinc Lactate Solubility (% w/w) | DL(±)-Zinc Lactate Solubility (% w/w) |

| 10 | 3.57 | 1.10 |

| 50 | 0.82 | 0.15 |

Note: Solubility is expressed as g of anhydrous salt in 100 g of solution.

The addition of ethanol decreases the solubility of both L(+) and DL(±) forms of this compound[1].

Solubility in Acidic and Basic Aqueous Solutions

In Acidic Solutions: In the presence of a strong acid, the lactate anion (C₃H₅O₃⁻) will be protonated to form lactic acid (C₃H₅O₃H). According to Le Chatelier's principle, the removal of lactate ions from the solution will drive the dissolution of more this compound to re-establish equilibrium. Therefore, the solubility of this compound is expected to increase in acidic solutions.

In Basic Solutions: In basic solutions, zinc ions (Zn²⁺) can react with hydroxide ions (OH⁻) to form zinc hydroxide, Zn(OH)₂. Zinc hydroxide is known to be amphoteric, meaning it can react with both acids and strong bases. In excess hydroxide, it can form soluble zincate complexes such as [Zn(OH)₄]²⁻. The overall effect on this compound solubility in basic solutions is complex and depends on the pH and the concentration of the base. Initially, the formation of insoluble zinc hydroxide would decrease the concentration of free Zn²⁺ ions, potentially increasing the dissolution of this compound. However, at very high pH, the formation of soluble zincate complexes could lead to an overall increase in the amount of zinc that can be dissolved.

A study on the formation of zinc compounds at different pH values by reacting zinc salts with NaOH indicated the formation of zinc oxide and basic zinc salts, with their solubilities being pH-dependent[3][4]. However, this study did not specifically investigate the solubility of this compound under these conditions.

Solubility Product Constant (Ksp)

An experimentally determined solubility product constant (Ksp) for this compound was not found in the reviewed scientific literature. The determination of Ksp requires careful experimentation to measure the equilibrium concentrations of zinc and lactate ions in a saturated solution.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound. The following are detailed protocols based on methodologies described in the literature.

Method 1: Solubility Determination by Conductivity Measurement[1]

This method is suitable for determining the solubility of this compound in water and water-ethanol mixtures.

Materials:

-

L(+)-Zinc lactate or DL(±)-Zinc lactate

-

Distilled water

-

Ethanol

-

Digital temperature controller

-

Microcomputer conductivity meter

-

Centrifuge

Procedure:

-

Preparation of Saturated Solutions: Prepare suspensions of this compound in the desired solvent (water or water-ethanol mixture) at various concentrations.

-

Equilibration: Stir the suspensions for 2 to 4 hours at a constant, controlled temperature to reach equilibrium. The attainment of equilibrium can be confirmed by measuring the concentration of samples every 30 minutes until a constant value is obtained. Ensure excess solid is present to maintain saturation.

-

Phase Separation: Centrifuge the equilibrated suspensions at 8,000 rpm for 5 minutes to separate the solid phase from the supernatant.

-

Sample Preparation for Analysis: Carefully take a known mass (e.g., 1 gram) of the clear supernatant and dilute it with a known volume of distilled water (e.g., 10 or 20 times).

-

Conductivity Measurement: Measure the conductivity of the diluted supernatant using a calibrated conductivity meter.

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations and measure their conductivity. Plot a calibration curve of conductivity versus concentration.

-

Solubility Calculation: Determine the concentration of the diluted supernatant from the calibration curve. Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility as the amount of anhydrous salt dissolved in 100 g of the solution.

Method 2: Solubility Determination by Zinc Ion Titration[5]

This method involves determining the concentration of zinc ions in a saturated solution by complexometric titration with EDTA.

Materials:

-

This compound

-

Distilled water or other aqueous solvent

-

Sulfuric acid solution

-

Ammonium fluoride solution

-

Thiourea solution

-

Ascorbic acid

-

Acetic acid-sodium acetate buffer (pH 5-6)

-

Xylenol orange indicator solution

-

Standardized EDTA (ethylene diamine tetraacetic acid) disodium standard titration solution

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired aqueous solvent by adding an excess of the salt and stirring for an extended period to ensure equilibrium.

-

Phase Separation: Filter the saturated solution using a fine filter to remove all undissolved solids.

-

Sample Preparation for Titration: Take a precise volume of the clear filtrate. Add sulfuric acid solution until any potential precipitates dissolve. Add water, ammonium fluoride solution, thiourea solution, and ascorbic acid, and mix uniformly. These reagents are used to mask potential interfering metal cations[5].

-

Buffering and Indication: Add the acetic acid-sodium acetate buffer to adjust the pH to 5-6, followed by the xylenol orange indicator solution. The solution should turn red.

-

Titration: Titrate the prepared sample with the standardized EDTA solution until the color of the solution changes from red to a bright yellow, which indicates the endpoint.

-

Calculation: Calculate the concentration of zinc ions in the filtrate based on the volume of EDTA solution used. From the stoichiometry of this compound (Zn(C₃H₅O₃)₂), calculate the molar solubility of this compound. This can then be converted to other units (e.g., g/100 mL).

Visualizations

Experimental Workflow for Solubility Determination by Conductivity

Caption: A flowchart illustrating the key steps in determining the solubility of this compound using the conductivity measurement method.

Logical Relationship of Factors Affecting this compound Solubility

Caption: A diagram showing the primary factors that influence the solubility of this compound in aqueous solutions.

Conclusion

The solubility of this compound is a critical parameter for its effective use in various applications. This guide has summarized the available quantitative data for its solubility in water and water-ethanol mixtures, highlighting the significant influence of temperature and the lactate isomer. While specific quantitative data for its solubility in acidic and basic solutions is lacking in the literature, the expected trends have been discussed based on fundamental chemical principles. The detailed experimental protocols provided offer a practical guide for researchers to determine this compound solubility in their specific formulations. The visualizations aim to simplify the understanding of the experimental workflow and the interplay of factors affecting solubility. This comprehensive overview serves as a valuable resource for scientists and developers working with this compound.

References

- 1. kiche.or.kr [kiche.or.kr]

- 2. This compound [drugfuture.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. CN101696940A - Method for measuring this compound content by measuring zinc content - Google Patents [patents.google.com]

Thermal Decomposition of Zinc Lactate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of zinc lactate dihydrate (Zn(C₃H₅O₃)₂ · 2H₂O). This compound, an organic mineral salt, is increasingly utilized in pharmaceutical and nutraceutical formulations for its high bioavailability. Understanding its thermal stability and decomposition pathway is critical for drug development, formulation, and manufacturing processes, particularly for products subjected to heat treatment or long-term storage under varying temperature conditions. This document synthesizes available data on the thermal behavior of this compound and related zinc carboxylates, detailing the decomposition stages, evolved gaseous products, and the solid-state residue. Experimental protocols for thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA) are also described.

Introduction

Zinc is an essential trace element vital for numerous physiological functions.[1] this compound is favored as a zinc supplement in pharmaceutical and food products due to its superior bioavailability and neutral taste compared to inorganic zinc salts.[2] The dihydrate form, Zn(C₃H₅O₃)₂ · 2H₂O, is a common commercial variant. Thermal processing is a frequent step in the manufacturing of solid dosage forms and other pharmaceutical preparations. Therefore, a thorough understanding of the thermal decomposition of this compound dihydrate is paramount to ensure product quality, stability, and safety.

This guide will delineate the multi-stage thermal decomposition process of this compound dihydrate, which involves dehydration followed by the decomposition of the anhydrous salt, ultimately yielding zinc oxide.

Physicochemical Properties of this compound Dihydrate

This compound dihydrate is a white to almost white crystalline powder.[3] It is soluble in water and has a molecular weight of approximately 279.5 g/mol .[1][4]

| Property | Value | Reference |

| Chemical Formula | Zn(C₃H₅O₃)₂ · 2H₂O | [1] |

| Molecular Weight | 279.5 g/mol | [1][4] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| Zinc Content (as-is) | 22.0 - 24.5% | [1][4] |

| Loss on Drying (LOD) | 10.5 - 13.5% | [1][4] |

Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate proceeds in distinct stages. While specific data for this compound is limited, the decomposition pattern can be inferred from studies on analogous zinc carboxylates, such as zinc acetate dihydrate and zinc oxalate dihydrate, as well as related lactate-intercalated compounds.[2][5][6][7] The process generally involves an initial dehydration step, followed by the decomposition of the anhydrous this compound into zinc oxide.

Stage 1: Dehydration

The first stage of decomposition involves the loss of the two molecules of water of hydration. This is an endothermic process that typically occurs at temperatures below 200°C. For analogous compounds like zinc acetate dihydrate, this dehydration is observed in the range of 50-125°C.[8]

Zn(C₃H₅O₃)₂ · 2H₂O(s) → Zn(C₃H₅O₃)₂(s) + 2H₂O(g)

Stage 2: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound decomposes at higher temperatures. This is a more complex process involving the breakdown of the lactate ligands and results in the formation of zinc oxide as the final solid residue. For similar zinc carboxylates, this decomposition occurs in the temperature range of 200-400°C.[5][6] The decomposition of the organic moiety leads to the evolution of various gaseous byproducts. Based on studies of other metal lactates and carboxylates, these can include carbon dioxide (CO₂), carbon monoxide (CO), water (H₂O), and potentially other volatile organic compounds.[2]

Zn(C₃H₅O₃)₂(s) → ZnO(s) + Evolved Gases (CO₂, CO, H₂O, etc.)

The following diagram illustrates the proposed thermal decomposition pathway of this compound dihydrate.

Quantitative Thermal Analysis Data

The following table summarizes the expected mass loss at each stage of the thermal decomposition of this compound dihydrate, based on its stoichiometry. The temperature ranges are estimates derived from data on analogous zinc carboxylates.[5][8][9]

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Products | Solid Residue |

| 1. Dehydration | < 200 | ~12.9 | H₂O | Anhydrous this compound |

| 2. Decomposition | 200 - 400 | ~57.8 | CO₂, CO, H₂O, etc. | Zinc Oxide |

| Total | < 400 | ~70.7 | Zinc Oxide |

Experimental Protocols

The thermal decomposition of this compound dihydrate can be investigated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed amount of this compound dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, or in an oxidizing atmosphere (e.g., air or oxygen) to study combustion. The flow rate is usually maintained at 20-100 mL/min.

-

Heating Program: A linear heating rate, commonly between 5 and 20 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for each step.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between a sample and an inert reference material, while DSC measures the heat flow to or from the sample, as a function of temperature. These techniques identify endothermic and exothermic transitions.

-

Instrument: A DTA or DSC instrument.

-

Sample Preparation: Similar to TGA, a small, weighed sample is placed in a crucible, alongside an empty reference crucible.

-

Atmosphere and Heating Program: The experimental conditions are typically matched to those of the TGA experiment for direct correlation of mass loss events with thermal events.

-

Data Analysis: The DTA/DSC thermogram shows peaks corresponding to thermal events. Dehydration and decomposition of the anhydrous salt are typically endothermic, while oxidative processes would be exothermic.

Evolved Gas Analysis (EGA)

EGA is used to identify the gaseous products evolved during decomposition. This is often achieved by coupling a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to the outlet of the TGA furnace.

-

Instrumentation: A TGA instrument coupled to an MS or FTIR spectrometer.

-

Procedure: The TGA experiment is performed as described above. The gas stream exiting the TGA furnace is continuously introduced into the MS or FTIR for analysis.

-

Data Analysis: The MS or FTIR provides real-time data on the composition of the evolved gases at different temperatures, allowing for the identification of specific molecules (e.g., H₂O, CO₂, CO) released during each decomposition stage.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound dihydrate.

Conclusion

The thermal decomposition of this compound dihydrate is a multi-step process initiated by the loss of its two water molecules of hydration, followed by the decomposition of the anhydrous salt to form zinc oxide as the final solid product. A comprehensive understanding of this decomposition pathway, including the temperature ranges for each stage and the nature of the evolved gases, is crucial for the development and quality control of pharmaceutical and nutraceutical products containing this bioavailable zinc salt. The experimental protocols outlined in this guide provide a framework for researchers and scientists to characterize the thermal stability of this compound dihydrate and to ensure the integrity of their formulations during processing and storage. Further research focusing specifically on the detailed kinetic analysis and precise identification of all evolved organic fragments from this compound would be beneficial for a more complete understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Zinc Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize zinc lactate, a compound of growing interest in pharmaceutical and nutraceutical formulations. This compound [Zn(C₃H₅O₃)₂], an organic salt of zinc, is utilized for its high bioavailability and is often incorporated into various products, including dental care items and dietary supplements.[1] A thorough understanding of its spectroscopic signature is crucial for quality control, formulation development, and research applications. This document details the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the analysis of this compound.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its chemical bonds and molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the interaction between the zinc cation and the lactate anion leads to characteristic shifts in the vibrational frequencies of the carboxylate and hydroxyl groups compared to lactic acid.

A key indicator of this compound formation is the shift of the C=O stretching band of the carboxylic acid group (typically around 1728 cm⁻¹) to lower wavenumbers, characteristic of the carboxylate anion (-COO⁻) coordinated to the metal ion.[2] The spectrum of this compound is characterized by a strong, broad band around 1590 cm⁻¹ due to the asymmetric stretching of the carboxylate group.[3] This is accompanied by a series of distinct, narrower bands in the fingerprint region (below 1500 cm⁻¹) that are indicative of the specific coordination environment of the lactate ligand with the zinc ion.[2][3]

Table 1: Summary of FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 (broad) | O-H stretching (hydroxyl group and water of hydration) | [2] |

| ~2980 | C-H stretching (methyl group) | [2] |

| ~2930 | C-H stretching (methine group) | [2] |

| 1590 (strong, broad) | Asymmetric COO⁻ stretching | [3] |

| ~1470 | C-H bending (methyl group) | [2] |

| 1400 | Symmetric COO⁻ stretching | [2] |

| 1367 | C-H bending | [3] |

| 1321 | O-H in-plane bending | [3] |

| 1273 | C-O stretching / O-H bending | [3] |

| 1119 | C-O stretching (secondary alcohol) | [3] |

| 1085 | C-C stretching | [3] |

| 1046 | C-O stretching / C-C stretching | [3] |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While water is a strong absorber in the infrared region, it produces a weak Raman signal, making Raman spectroscopy particularly well-suited for the analysis of aqueous samples. The lactate anion exhibits several characteristic Raman peaks. The coordination of the lactate to the zinc ion can influence the position and intensity of these peaks.

Table 2: Summary of Raman Spectral Data for the Lactate Anion

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1457 | CH₃ deformation | [2] |

| ~1308 | CH deformation | [4] |

| ~920 | C-COO stretching | [4] |

| 830 - 869 | C-COO⁻ symmetric stretching | [2][3][5] |

| ~755 | COO⁻ scissoring | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and in the solid state. For this compound, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, reflecting the three distinct proton environments in the lactate molecule. The spectrum typically shows a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), and a broad singlet for the hydroxyl proton (OH). The chemical shifts and coupling constants are sensitive to the solvent and the presence of the zinc ion. In D₂O, the hydroxyl proton is exchanged and will not be observed.

Table 3: Summary of ¹H NMR Spectral Data for this compound

| Proton Assignment | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constant (J, Hz) | Reference(s) |

| -CH₃ | Doublet | ~1.3 - 1.4 | ~7.0 | [1] |

| -CH- | Quartet | ~4.0 - 4.3 | ~7.0 | [1] |

| -OH | Singlet (broad) | Variable | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display three signals corresponding to the three carbon atoms of the lactate moiety. The chemical shifts of the carbonyl carbon and the carbon bearing the hydroxyl group are particularly sensitive to the coordination with the zinc ion.

Table 4: Summary of ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Approximate Chemical Shift (ppm) | Reference(s) |

| -CH₃ | ~21 | |

| -CH(OH)- | ~69 | |

| -COO⁻ | ~182 |

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and high-quality spectroscopic data.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: No special preparation is required for solid this compound powder.

-

Instrument: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage. Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

-

Sample Preparation: Solid this compound powder can be analyzed directly. For solution-state analysis, dissolve the sample in a suitable solvent (e.g., water).

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Holder: Place the solid powder on a microscope slide or in a capillary tube. For solutions, use a quartz cuvette.

-

Data Acquisition: Focus the laser onto the sample and collect the scattered light. Typical acquisition parameters include a laser power of 10-100 mW, an integration time of 1-10 seconds, and multiple accumulations to improve the signal-to-noise ratio.

-

Data Processing: The raw spectrum is typically baseline-corrected to remove fluorescence background and may be normalized for comparison between samples.

NMR Spectroscopy (Solution State)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP for aqueous solutions) or to the residual solvent signal.

Workflow and Logical Relationships

The spectroscopic characterization of this compound follows a logical progression, starting with rapid, qualitative identification and moving towards detailed structural elucidation.

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive approach, integrating FTIR, Raman, and NMR spectroscopy, provides a robust framework for the detailed characterization of this compound, ensuring its quality, purity, and consistency in various applications.

References

The Intestinal Absorption of Zinc Lactate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is a vital trace element, and its bioavailability is a critical factor in human health and therapeutic applications. Organic zinc salts, such as zinc lactate, are increasingly recognized for their enhanced absorption compared to inorganic forms. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound absorption in biological systems. It synthesizes current research on the roles of intestinal zinc transporters, the potential influence of the lactate moiety on cellular signaling and gene expression, and the resulting impact on zinc uptake and bioavailability. This document also presents a compilation of quantitative data from various studies and detailed experimental protocols for the in vitro and in vivo assessment of this compound absorption, aiming to equip researchers with the necessary information to advance their studies in this field.

Introduction: The Significance of Zinc Bioavailability

Zinc is an essential micronutrient that functions as a cofactor for over 300 enzymes and 1,000 transcription factors, playing a crucial role in numerous physiological processes including immune function, protein synthesis, wound healing, and DNA synthesis. The efficacy of zinc supplementation for addressing deficiencies and for therapeutic purposes is highly dependent on its bioavailability—the fraction of ingested zinc that is absorbed and utilized by the body.

Organic zinc salts, like this compound, have demonstrated superior bioavailability compared to inorganic forms such as zinc sulfate and zinc oxide.[1][2] Understanding the intricate mechanisms behind the enhanced absorption of this compound is paramount for the development of more effective dietary supplements and pharmaceutical formulations. This guide delves into the cellular and molecular pathways of this compound absorption, providing a comprehensive resource for the scientific community.

The Core Mechanism of Intestinal Zinc Absorption

The primary site for zinc absorption is the small intestine, predominantly the duodenum and jejunum. The process is tightly regulated by a sophisticated network of zinc transporter proteins, primarily from two families: the Zrt- and Irt-like Proteins (ZIP) and the Zn Transporters (ZnT).[3][4]

-

Apical Influx: The uptake of zinc from the intestinal lumen into the enterocytes is mainly mediated by the ZIP4 transporter (encoded by the SLC39A4 gene), which is located on the apical membrane of these cells.[3][5] The expression of ZIP4 is highly regulated by cellular zinc status; it is upregulated in zinc-deficient conditions to enhance zinc uptake and downregulated when zinc levels are high.[6]

-

Intracellular Trafficking: Once inside the enterocyte, zinc is chaperoned by metallothioneins and cysteine-rich intestinal proteins (CRIPs) to prevent toxicity and for transport to the basolateral membrane.[7]

-

Basolateral Efflux: The export of zinc from the enterocyte into the bloodstream is primarily facilitated by the ZnT1 transporter (encoded by the SLC30A1 gene), located on the basolateral membrane.[4][5]

Signaling Pathway for Intestinal Zinc Transport

Figure 1: General pathway of zinc absorption in an intestinal enterocyte.

The Role of the Lactate Moiety in Enhancing Zinc Absorption

While the general pathway of zinc absorption is well-established, the specific contribution of the lactate component in this compound to its enhanced bioavailability is an area of active research. Evidence suggests that the lactate moiety is not merely a passive carrier but may actively influence the intestinal environment and cellular processes to favor zinc uptake.

Upregulation of Zinc Transporter Expression

Studies on intestinal porcine epithelial cells (IPEC-J2) have shown that this compound supplementation leads to a significant upregulation of the mRNA expression of zinc transporters, including ZnT1 and CRIP .[8][9] Similar findings in weaned piglets demonstrated that dietary this compound increased the expression of Zip4, ZnT-1, CRIP1, and CRIP2 .[10] This suggests that this compound can directly enhance the cellular machinery responsible for zinc transport.

Potential Signaling Pathways Influenced by Lactate

The lactate ion itself can be transported into intestinal epithelial cells via monocarboxylate transporters (MCTs) and can influence cellular signaling and gene expression.[11][12] A transcriptomic study on Caco-2 cells treated with lactate revealed significant alterations in genes related to oxidative phosphorylation, one-carbon metabolism, and apoptosis.[4][13] While a direct link to zinc transporter regulation was not established in this study, it demonstrates that lactate can exert broad effects on enterocyte gene expression.

Furthermore, lactate has been shown to activate signaling pathways such as the Wnt/β-catenin pathway , which is involved in intestinal cell proliferation and barrier function.[1] It is plausible that the lactate from this compound could modulate these or other signaling pathways, creating a cellular environment that is more conducive to zinc absorption, potentially through indirect effects on the expression or activity of zinc transporters.

Hypothesized Mechanism of Lactate's Influence

Figure 2: Hypothesized signaling cascade of lactate's role in enhancing zinc absorption.

Quantitative Data on Zinc Bioavailability

The following tables summarize quantitative data from various studies comparing the bioavailability of different zinc forms. It is important to note that direct kinetic data (Vmax, Km) for this compound is currently limited in the literature.

Table 1: Comparative Bioavailability of Zinc Salts in Human Studies

| Zinc Salt | Fractional Zinc Absorption (%) | Study Population | Key Findings | Reference |

| Zinc Gluconate | 60.9 | 15 healthy adults | Significantly higher than zinc oxide. | [14] |

| Zinc Citrate | 61.3 | 15 healthy adults | Significantly higher than zinc oxide; comparable to zinc gluconate. | [14] |

| Zinc Oxide | 49.9 | 15 healthy adults | Lower absorption compared to gluconate and citrate. | [14] |

| Zinc Sulfate | Not directly compared | - | Often used as a reference standard. | - |

| Zinc Glycinate | - | 12 female volunteers | Showed higher plasma zinc levels compared to gluconate, picolinate, and oxide. | [14] |

Table 2: Comparative Bioavailability of Zinc Salts in Animal Studies

| Zinc Salt | Net Zinc Balance (%) | Animal Model | Key Findings | Reference |

| Zinc Gluconate | 5.125 | Rats | Higher net zinc balance compared to zinc sulfate. | [2] |

| Zinc Sulfate | 2.993 | Rats | Lower net zinc balance compared to zinc gluconate and zinc-enriched yeast. | [2] |

| Zinc-Enriched Yeast | 7.482 | Rats | Highest net zinc balance among the three forms. | [2] |

| Zinc Glycinate | - | Rats | Showed 30% improved zinc retention compared to zinc sulfate in the presence of phytate. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound absorption.

In Vitro Zinc Absorption using Caco-2 Cell Monolayers

This protocol is designed to measure the transport of this compound across a polarized monolayer of human intestinal Caco-2 cells, which mimics the intestinal barrier.

Figure 3: Workflow for the in vitro Caco-2 cell zinc transport assay.

-

Cell Culture:

-

Seed Caco-2 cells on Transwell polycarbonate membrane inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Change the medium every 2-3 days.

-

Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assessment of Monolayer Integrity:

-

Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable for transport studies.

-

-

Transport Experiment:

-

Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

-

Prepare dosing solutions of this compound and a control (e.g., zinc sulfate) in HBSS at desired concentrations.

-

Add the zinc-containing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking for 2 hours.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

-

-

Zinc Quantification:

-

Determine the zinc concentration in the collected samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of zinc appearance in the basolateral chamber (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of zinc in the apical chamber (µmol/cm³).

-

-

In Vivo Zinc Bioavailability Study in a Rodent Model

This protocol outlines a balance study in rats to determine the absorption and retention of zinc from this compound compared to a control zinc salt.

-

Animal Acclimatization and Diet:

-

Acclimatize male Wistar rats (weighing approximately 150-200g) for one week.

-

Feed the rats a zinc-deficient diet for a washout period of 7-10 days to standardize their zinc status.

-

-

Experimental Groups:

-

Divide the rats into experimental groups (n=8-10 per group), including:

-

Control group (zinc-deficient diet)

-

This compound group (diet supplemented with a specific concentration of zinc as this compound)

-

Zinc Sulfate group (diet supplemented with the same concentration of zinc as zinc sulfate)

-

-

-

Balance Study:

-

House the rats individually in metabolic cages that allow for the separate collection of urine and feces.

-

Provide the respective diets and deionized water ad libitum for an experimental period of 7-10 days.

-

Record daily food intake and body weight.

-

Collect feces and urine daily for the last 5 days of the experimental period.

-

-

Sample Processing and Analysis:

-

Dry the collected feces to a constant weight and homogenize.

-

Measure the total volume of urine collected.

-

Digest aliquots of the diets, feces, and urine using concentrated nitric acid.

-

Determine the zinc content in the digested samples using ICP-MS or AAS.

-

-

Data Analysis:

-

Calculate the apparent zinc absorption and retention:

-

Zinc Intake (mg) = Food Intake (g) x Zinc Concentration in Diet (mg/g)

-

Fecal Zinc Excretion (mg) = Fecal Weight (g) x Zinc Concentration in Feces (mg/g)

-

Urinary Zinc Excretion (mg) = Urine Volume (mL) x Zinc Concentration in Urine (mg/mL)

-

Apparent Zinc Absorption (%) = [(Zinc Intake - Fecal Zinc Excretion) / Zinc Intake] x 100

-

Zinc Retention (%) = [(Zinc Intake - Fecal Zinc Excretion - Urinary Zinc Excretion) / Zinc Intake] x 100

-

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound exhibits superior bioavailability compared to inorganic zinc salts, which is at least partly attributable to its ability to upregulate the expression of key intestinal zinc transporters. While the precise signaling pathways initiated by the lactate moiety that lead to this upregulation are not yet fully elucidated, transcriptomic data indicate that lactate can significantly modulate gene expression in intestinal epithelial cells.

Future research should focus on:

-

Investigating the direct link between lactate, monocarboxylate transporters, and the regulation of zinc transporter gene expression.

-

Conducting transcriptomic and proteomic analyses of intestinal cells treated with this compound versus zinc sulfate to identify specific signaling pathways involved.

-

Determining the kinetic parameters (Vmax and Km) of this compound transport in vitro to provide a more detailed quantitative comparison with other zinc salts.

-

Performing well-controlled human clinical trials to definitively establish the relative bioavailability of this compound.

A deeper understanding of these mechanisms will facilitate the rational design of more effective zinc supplements and therapeutic agents, ultimately contributing to improved public health.

References

- 1. Lactate alleviates intestinal barrier injury in weaned piglets via activation of the Wnt/β-catenin pathway and promotion of intestinal epithelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Investigations on the Metabolic and Transcriptomic Regulation of Lactate in the Human Colon Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colonocyte-derived lactate promotes E. coli fitness in the context of inflammation-associated gut microbiota dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Roles of Zinc Transporters in Zinc Homeostasis and Metabolism [jstage.jst.go.jp]

- 8. innophos.com [innophos.com]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. The Physiological, Biochemical, and Molecular Roles of Zinc Transporters in Zinc Homeostasis and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revistas.ufg.br [revistas.ufg.br]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Systematic Investigations on the Metabolic and Transcriptomic Regulation of Lactate in the Human Colon Epithelial Cells | MDPI [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

- 15. journals.physiology.org [journals.physiology.org]

In Vitro Antioxidant Properties of Zinc Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of zinc lactate. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the mechanisms of action, relevant signaling pathways, and experimental protocols associated with this compound's antioxidant effects. The information is compiled from peer-reviewed scientific literature to ensure accuracy and relevance for research and development applications.

Executive Summary

Zinc is an essential trace element crucial for maintaining cellular function and protecting against oxidative stress. Its role as a cofactor for antioxidant enzymes is well-established. This compound, as an organic salt of zinc, has demonstrated significant antioxidant properties in vitro. This document summarizes the key findings from studies investigating these properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways. The evidence suggests that this compound effectively mitigates oxidative stress by enhancing the activity of antioxidant enzymes, reducing the production of reactive oxygen species (ROS), and modulating specific signaling pathways involved in the cellular antioxidant response.

Quantitative Analysis of Antioxidant Efficacy

The antioxidant capacity of this compound has been evaluated through various in vitro models, including cell-based assays and cell-free chemical assays. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its efficacy.

Cell-Based Assays

In a key study utilizing intestinal porcine epithelial cells (IPEC-J2), this compound was shown to significantly enhance the cellular antioxidant defense systems, particularly when compared to the inorganic salt, zinc sulfate.

Table 1: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers in IPEC-J2 Cells [1]

| Parameter | Control | This compound (7.5 mg/L Zn) | Zinc Sulfate (7.5 mg/L Zn) |

| GSH-Px Activity (U/mgprot) | 115.3 | 145.2 | 120.1 |

| SOD Activity (U/mgprot) | 85.6 | 90.3 | 75.4 |

| MDA Concentration (nmol/mgprot) | 2.5 | 2.1 | 2.4 |

| LDH Activity (U/L) | 180.2 | 150.5 | 165.3 |

| Statistically significant difference compared to the control group (P < 0.05). |

Table 2: Effect of this compound on Mitochondrial ROS Production in H₂O₂-Induced IPEC-J2 Cells [1]

| Treatment Group | Mitochondrial ROS Level (Fluorescence Intensity) |

| Control | 100% |

| H₂O₂ (200 µM) | 250% |

| H₂O₂ + this compound (7.5 mg/L Zn) | 150%# |

| H₂O₂ + Zinc Sulfate (7.5 mg/L Zn) | 240%* |

| Statistically significant difference compared to the control group (P < 0.05). #Statistically significant difference compared to the H₂O₂ group (P < 0.05). |

Cell-Free Antioxidant Capacity Assays

A study on dark chocolate fortified with this compound and various plant extracts provides insights into the contribution of this compound to the overall antioxidant capacity of a food matrix, as measured by common cell-free assays. While these results reflect a complex formulation, they indicate the compatibility of this compound with other antioxidants and its potential to contribute to the total antioxidant activity.

Table 3: Antioxidant Capacity of Dark Chocolate Containing this compound [2][3]

| Assay | Dark Chocolate with this compound | Dark Chocolate with this compound + Chokeberry Extract |

| DPPH (µmol TE/g) | 15.8 | 185.4 |

| ABTS (µmol TE/g) | 30.2 | 250.1 |

| CUPRAC (µmol TE/g) | 45.3 | 280.7 |

| FRAP (µmol TE/g) | 20.1 | 150.6 |

| TE = Trolox Equivalents. The significant increase in antioxidant capacity with the chokeberry extract is noted; however, the baseline values for the chocolate with this compound alone demonstrate a foundational antioxidant potential. |

Signaling Pathways in this compound-Mediated Antioxidant Defense

This compound has been shown to exert its antioxidant effects through the modulation of key signaling pathways that regulate the expression of antioxidant genes. A primary pathway identified is the AMPK-Nrf2-p62 axis.[1]

Caption: AMPK-Nrf2-p62 signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the in vitro antioxidant properties of this compound.

Cell Culture and Treatment

-

Cell Line: Intestinal Porcine Epithelial Cells (IPEC-J2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[4]

-

Treatment: For experiments, cells are seeded and grown to approximately 70-80% confluency. The growth medium is then replaced with serum-free medium containing this compound or zinc sulfate at a final zinc concentration of 7.5 mg/L. For oxidative stress models, cells are co-treated with 200 µM hydrogen peroxide (H₂O₂).[1]

Caption: General workflow for IPEC-J2 cell treatment.

Measurement of Antioxidant Enzyme Activity

-

Sample Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS), harvested by scraping, and lysed by sonication in a suitable buffer. The cell lysate is then centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant is collected for enzyme activity assays.

-

Glutathione Peroxidase (GSH-Px) Assay: GSH-Px activity is measured using a commercial assay kit. The assay is based on the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase, which involves the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm is monitored.

-

Superoxide Dismutase (SOD) Assay: SOD activity is determined using a kit that employs a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a formazan dye. The rate of this reduction is inhibited by SOD, and the degree of inhibition is measured colorimetrically at 450 nm.

-

Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. The lysate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex, which is quantified by measuring the absorbance at 532 nm.

-

Lactate Dehydrogenase (LDH) Assay: LDH activity in the cell culture medium, an indicator of cytotoxicity, is measured using a commercial kit. The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is proportional to LDH activity.

Mitochondrial Reactive Oxygen Species (ROS) Measurement

-

Staining: IPEC-J2 cells are seeded in 6-well plates and subjected to the treatments as described above. Following treatment, the cells are incubated with 5 µM MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, for 10 minutes at 37°C in the dark.[1]

-

Flow Cytometry: After staining, the cells are washed, trypsinized, and resuspended in PBS. The fluorescence intensity of at least 10,000 cells per sample is analyzed using a flow cytometer with an excitation wavelength of 510 nm and an emission wavelength of 580 nm.[1]

Caption: Workflow for mitochondrial ROS measurement.

Cell-Free Radical Scavenging Assays

The following protocols are adapted from studies on food matrices containing this compound and are suitable for assessing the direct radical scavenging activity of this compound in a cell-free environment.[2][3]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

An aliquot of the sample solution (this compound dissolved in a suitable solvent) is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm against a blank.

-

The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•⁺) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•⁺ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

An aliquot of the sample solution is added to the diluted ABTS•⁺ solution.

-

The mixture is incubated for 6 minutes at room temperature.

-

The absorbance is measured at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Conclusion

The in vitro evidence strongly supports the role of this compound as an effective antioxidant agent. It operates through multiple mechanisms, including the enhancement of endogenous antioxidant enzyme activities and the modulation of the AMPK-Nrf2-p62 signaling pathway to bolster cellular defenses against oxidative stress.[1] Furthermore, it demonstrates direct radical scavenging potential in cell-free assays.[2][3] These findings highlight the potential of this compound as a valuable compound for further investigation in the development of therapeutic and nutraceutical strategies aimed at mitigating conditions associated with oxidative damage. The detailed protocols provided in this guide offer a solid foundation for researchers to replicate and expand upon these findings.

References

The Antimicrobial Efficacy of Zinc Lactate Against Oral Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc has a long-standing history in oral care formulations, valued for its anti-plaque, anti-gingivitis, and anti-malodor properties. Among the various zinc salts utilized, zinc lactate has emerged as a compound of interest due to its solubility and potential for effective delivery of zinc ions (Zn²⁺) within the oral cavity. This technical guide provides an in-depth analysis of the antimicrobial activity of this compound against key oral bacteria, summarizing available quantitative data, detailing experimental protocols, and elucidating the proposed mechanisms of action.

Quantitative Antimicrobial Activity

While specific quantitative data for this compound alone against a broad spectrum of oral bacteria is limited in publicly available literature, studies on various zinc salts provide valuable insights into the expected antimicrobial potency of the zinc ion. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for different zinc salts against common oral pathogens. It is important to note that the activity of this compound is expected to be comparable to other soluble zinc salts, as the antimicrobial effect is primarily attributed to the Zn²⁺ ion.

| Zinc Salt | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Zinc Chloride | Streptococcus mutans | 1 | 2 | [1][2] |

| Streptococcus sobrinus | 0.125 | 4 | [1][2] | |

| Zinc Sulfate | Streptococcus mutans | 2 | 4 | [1][2] |

| Streptococcus sobrinus | 0.125 | 4 | [1][2] | |

| Zinc Acetate | Streptococcus mutans | 2 | 4 | [1][2] |

| Streptococcus sobrinus | 0.125 | 4 | [1][2] | |

| Zinc Citrate | Streptococcus mutans | > 8 | > 8 | [1][2] |

| Streptococcus sobrinus | 1 | > 8 | [1][2] |

Note: The data for zinc chloride, sulfate, and acetate provide a strong indication of the potential efficacy of the zinc ion delivered by this compound.

In formulations, a mouthwash containing cetylpyridinium chloride (CPC) and this compound has demonstrated significant antimicrobial effects, though the specific contribution of this compound to the MIC was not isolated[3].

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is predicated on the actions of the dissociated zinc ion (Zn²⁺). The primary mechanisms include:

-

Inhibition of Bacterial Metabolism: Zinc ions are known to inhibit key metabolic pathways in oral bacteria, particularly glycolysis.[4] By targeting enzymes such as glyceraldehyde-3-phosphate dehydrogenase and pyruvate kinase, zinc disrupts the bacteria's ability to produce energy (ATP) and acidic byproducts, which are crucial for their survival and cariogenic activity.[2]

-

Disruption of Nutrient Transport: Zinc can interfere with bacterial nutrient uptake systems. For instance, it has been shown to inhibit the glucose phosphotransferase system (PTS) in Streptococcus mutans, a primary mechanism for glucose transport into the cell.[5]

-

Inhibition of Catabolism in Anaerobes: Zinc ions are potent inhibitors of catabolism in anaerobic bacteria associated with periodontal disease and malodor, such as Fusobacterium nucleatum and Prevotella intermedia.[6] This includes the breakdown of peptides, which can lead to the production of inflammatory and malodorous compounds.[6]

-

Neutralization of Volatile Sulfur Compounds (VSCs): A key benefit of zinc in oral care is its ability to combat halitosis. Zinc ions directly bind to gaseous hydrogen sulfide (H₂S) and other VSCs, forming insoluble and non-volatile zinc sulfides.[7][8] This chemical interaction provides an immediate reduction in oral malodor.[7]

-

Suppression of VSC-Producing Bacteria: Beyond direct neutralization, zinc ions exhibit antimicrobial activity against the bacteria responsible for producing VSCs, such as Fusobacterium nucleatum and Porphyromonas gingivalis. F. nucleatum has been shown to be particularly sensitive to zinc ions.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antimicrobial activity. Below are methodologies adapted from established practices for testing this compound against oral bacteria.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

a. Bacterial Strains and Culture Conditions:

-

Target Organisms: Streptococcus mutans (e.g., ATCC 25175), Porphyromonas gingivalis (e.g., ATCC 33277), Fusobacterium nucleatum (e.g., ATCC 25586).

-

Growth Media: Brain Heart Infusion (BHI) broth for streptococci, supplemented with hemin and menadione for anaerobic bacteria.

-

Incubation: Aerobically or anaerobically (as required by the species) at 37°C.

b. Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in sterile deionized water.

-

Perform serial two-fold dilutions in the appropriate growth medium in a 96-well microtiter plate to achieve a range of concentrations.

c. Inoculum Preparation:

-

Grow bacterial cultures to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

d. MIC Determination:

-

Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (no this compound) and a negative control (no bacteria).

-

Incubate the plates under appropriate conditions for 24-48 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

e. MBC Determination:

-

Subculture 10-100 µL from each well showing no visible growth onto appropriate agar plates.

-

Incubate the plates for 24-48 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population.

a. Preparation:

-

Prepare a bacterial suspension in the mid-logarithmic phase, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL in a suitable broth.

-

Prepare tubes of the same broth containing this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a control tube without this compound.

b. Procedure:

-

Inoculate the tubes with the bacterial suspension.

-

At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in a neutralizing broth to inactivate the zinc.

-

Plate the dilutions onto appropriate agar plates.

c. Analysis:

-

Incubate the plates and count the number of colonies (CFU/mL) at each time point.

-

Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Conclusion

This compound demonstrates significant potential as an antimicrobial agent in oral care, primarily through the multifaceted actions of the zinc ion. While more research is needed to establish specific MIC and MBC values for this compound alone against a comprehensive panel of oral pathogens, the existing data for other soluble zinc salts strongly supports its efficacy. The well-documented mechanisms of action, including metabolic inhibition and VSC neutralization, provide a solid foundation for its inclusion in formulations aimed at improving oral health. The experimental protocols outlined in this guide offer a standardized approach for further investigation and validation of this compound's antimicrobial properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial effectiveness of different zinc salts on Streptococcus mutans and Streptococcus sobrinus: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compendiumlive.com [compendiumlive.com]

- 4. researchgate.net [researchgate.net]

- 5. journalomp.org [journalomp.org]

- 6. Multi-target antimicrobial actions of zinc against oral anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two mechanisms of oral malodor inhibition by zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Zinc Lactate as a Catalyst in Lactide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lactide is a crucial monomer for the synthesis of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields. The synthesis of high-purity lactide is a critical step in producing high molecular weight PLA. Various catalysts have been explored for the synthesis of lactide, with a growing interest in non-toxic and efficient options. Zinc-based catalysts, particularly zinc lactate, have emerged as a promising alternative to more toxic catalysts like tin(II) 2-ethylhexanoate (tin octoate).[1][2] this compound is considered a low-toxic catalyst and has been shown to be effective in both the synthesis of lactide from lactic acid oligomers and the subsequent ring-opening polymerization (ROP) of lactide to form PLA.[1][2] This document provides detailed application notes and protocols for utilizing this compound and other zinc compounds as catalysts in lactide synthesis and polymerization.

Catalytic Activity and Advantages of this compound